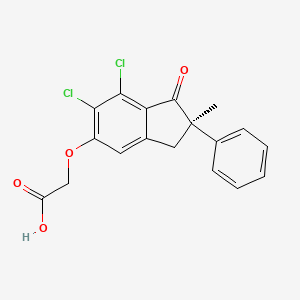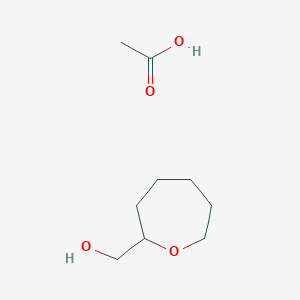
Lead;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead;platinum is a compound that combines the properties of lead and platinum. Lead is a heavy metal known for its high density and malleability, while platinum is a precious metal renowned for its resistance to corrosion and catalytic properties. The combination of these two metals results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lead;platinum compounds typically involves the reaction of lead salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where lead nitrate and platinum chloride are dissolved in water and then precipitated using a reducing agent such as sodium borohydride. The resulting precipitate is filtered, washed, and dried to obtain the this compound compound.
Industrial Production Methods
In industrial settings, this compound compounds are often produced through electrochemical methods. This involves the electroplating of lead and platinum onto a substrate, followed by annealing to form a homogeneous compound. The process parameters, such as temperature, current density, and electrolyte composition, are carefully controlled to ensure the desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lead;platinum compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and platinum oxide.
Reduction: The compound can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an aqueous solution.
Substitution: Metal salts or ligands in an appropriate solvent.
Major Products Formed
Oxidation: Lead oxide and platinum oxide.
Reduction: Metallic lead and platinum.
Substitution: New metal or ligand complexes with lead or platinum.
Aplicaciones Científicas De Investigación
Lead;platinum compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their potential use in biological imaging and as contrast agents in medical diagnostics.
Medicine: Studied for their anticancer properties, particularly in targeting and destroying cancer cells.
Industry: Employed in the production of high-performance materials and coatings due to their excellent mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which lead;platinum compounds exert their effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic properties are due to the presence of platinum, which facilitates various chemical reactions by lowering the activation energy.
Anticancer Activity: this compound compounds can bind to DNA and disrupt its replication, leading to cell death. This is particularly useful in targeting cancer cells.
Imaging and Diagnostics: The high atomic number of lead and platinum makes these compounds effective in enhancing contrast in imaging techniques.
Comparación Con Compuestos Similares
Lead;platinum compounds can be compared with other similar compounds, such as:
Lead;gold: Similar in terms of density and malleability but lacks the catalytic properties of platinum.
Platinum;iridium: Both are precious metals with excellent catalytic properties, but iridium is more resistant to corrosion.
Lead;titanium: Titanium adds strength and corrosion resistance but does not have the catalytic properties of platinum.
List of Similar Compounds
- Lead;gold
- Platinum;iridium
- Lead;titanium
This compound stands out due to its unique combination of high density, malleability, and catalytic properties, making it valuable in a wide range of applications.
Propiedades
Número CAS |
56780-50-8 |
|---|---|
Fórmula molecular |
PbPt |
Peso molecular |
402 g/mol |
Nombre IUPAC |
lead;platinum |
InChI |
InChI=1S/Pb.Pt |
Clave InChI |
JGLNNORWOWUYFX-UHFFFAOYSA-N |
SMILES canónico |
[Pt].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14640666.png)
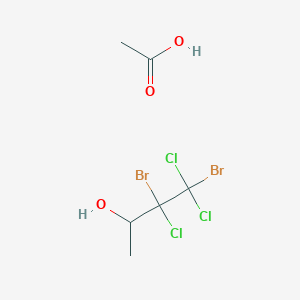
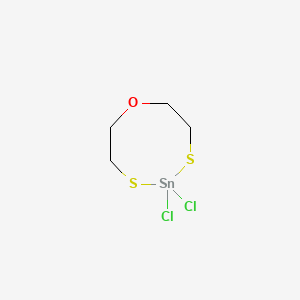

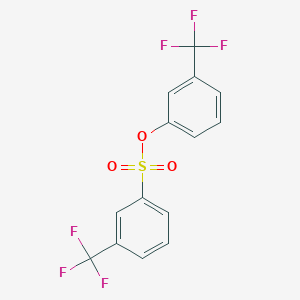
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
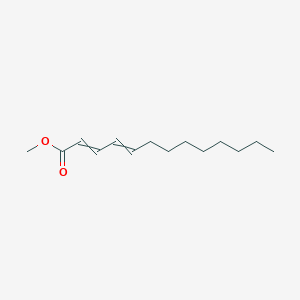
methanide](/img/structure/B14640717.png)



